2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature . The general reaction scheme is as follows:
- Dissolve 5-methyl-4-nitro-1H-pyrazole and triethylamine in dichloromethane.
- Add chloroacetyl chloride dropwise while maintaining the temperature with an ice-water bath.
- Stir the reaction mixture for a specified time to complete the reaction.
- Isolate the product by filtration and purify it using standard techniques like recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment for mixing, temperature control, and purification.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Studies: The compound’s derivatives have shown anti-proliferative activity against cancer cell lines, making it a candidate for further biological evaluation.
Chemical Synthesis: As a pyrazole derivative, it serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, it can inhibit their activity, which is crucial in the progression of certain cancers like prostate cancer . The compound’s structure allows it to fit into the receptor’s binding site, blocking the natural ligand and preventing receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its biological activity.
4-nitro-1H-pyrazole: Similar core structure but lacks the acetamide group.
5-methyl-1H-pyrazole: Similar core structure but lacks both the nitro and acetamide groups.
Uniqueness
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C6H8N4O3 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-5(10(12)13)2-8-9(4)3-6(7)11/h2H,3H2,1H3,(H2,7,11) |
InChI Key |
NSMRNXKCSHRBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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